molecular formula C16H26N6O2 B6444917 2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one CAS No. 2640843-78-1

2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B6444917
CAS No.: 2640843-78-1
M. Wt: 334.42 g/mol
InChI Key: KALZOJGUWFYQQL-UHFFFAOYSA-N
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Description

The compound 2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyridazine core substituted with a dimethylamino group, a piperazine linker, and a morpholine-containing ketone.

Properties

IUPAC Name

2-[4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O2/c1-19(2)14-3-4-15(18-17-14)21-7-5-20(6-8-21)13-16(23)22-9-11-24-12-10-22/h3-4H,5-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALZOJGUWFYQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

Compound A shares structural motifs with several analogues, as outlined below:

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight Source
Compound A Pyridazine 6-(Dimethylamino), piperazine linker, morpholin-4-yl ethanone C₁₇H₂₅N₇O₂ 383.43 g/mol -
BG13856 () Pyridazine Piperazine linked to methoxyphenyl carboxamide C₂₁H₂₃N₇O₂ 405.453 g/mol
EP 2402347 A1 () Thieno[3,2-d]pyrimidine Morpholine, methanesulfonyl-piperazine C₂₀H₂₅N₅O₃S₂ 494.19 g/mol
2-{2-[4-(4-Fluorophenyl)... () Pyridazin-3(2H)-one Morpholine, fluorophenyl-piperazine, benzotriazolyl C₂₅H₂₃FN₆O₃ 498.49 g/mol
Compound 4 () Pyrimidine Chloroacetyl-piperazine, pyrimidin-2-ylphenyl C₁₇H₁₇ClN₆O 380.81 g/mol

Key Observations :

  • Core Heterocycles: Compound A uses pyridazine, while analogues like EP 2402347 A1 () employ thieno[3,2-d]pyrimidine, which may enhance aromatic stacking but increase molecular weight .
  • Substituent Diversity: The dimethylamino group in Compound A could improve solubility compared to lipophilic groups (e.g., methanesulfonyl in ) .

Physicochemical Properties

Property Compound A BG13856 () EP 2402347 A1 ()
Molecular Weight 383.43 405.453 494.19
Polar Groups 2 (morpholine, dimethylamino) 3 (carboxamide, methoxy) 2 (morpholine, sulfonyl)
Calculated LogP* ~1.5 ~2.0 ~2.8

*Estimated using fragment-based methods.

Key Observations :

  • Compound A’s lower molecular weight and polar substituents (dimethylamino, morpholine) may favor better aqueous solubility compared to bulkier analogues like EP 2402347 A1 .

Comparison with Analogues :

  • EP 2402347 A1 () : Uses Suzuki coupling for boronate intermediates, which is more complex than Compound A’s straightforward acylation .

Hypotheses for Compound A :

  • The pyridazine core and morpholine group may confer selectivity for ATP-binding pockets in kinases.
  • The dimethylamino group could enhance blood-brain barrier penetration compared to sulfonyl-containing analogues .

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